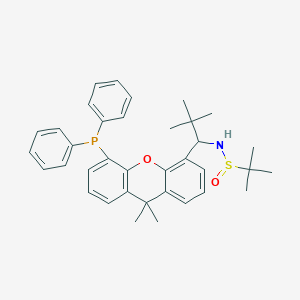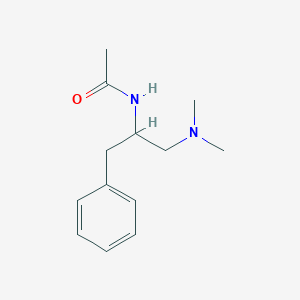
Bis(3,5-difluorophenyl)sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,5-difluorophenyl)sulfoxide: is an organosulfur compound with the molecular formula C₁₂H₆F₄OS and a molecular weight of 274.23 g/mol . This compound is characterized by the presence of two 3,5-difluorophenyl groups attached to a sulfoxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Bis(3,5-difluorophenyl)sulfide: One common method involves the oxidation of bis(3,5-difluorophenyl)sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Sulfoxidation Reaction: Another method involves the direct sulfoxidation of 3,5-difluorophenyl compounds using reagents like sodium periodate or potassium permanganate.
Industrial Production Methods: : Industrial production typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(3,5-difluorophenyl)sulfoxide can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced back to bis(3,5-difluorophenyl)sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfone Derivatives: Formed through oxidation reactions.
Sulfide Derivatives: Formed through reduction reactions.
Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Reagent in Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Photoresist Compositions: Utilized in the formation of positive photoresist compositions and patterns.
Biology and Medicine
Potential Therapeutic Agent: Investigated for its potential use as a therapeutic agent due to its unique chemical properties.
Industry
Mechanism of Action
Molecular Targets and Pathways: : The mechanism of action of bis(3,5-difluorophenyl)sulfoxide involves its interaction with various molecular targets, including enzymes and receptors. The sulfoxide functional group can participate in redox reactions, influencing cellular pathways and biochemical processes . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Bis(3,5-difluorophenyl)sulfide: The reduced form of bis(3,5-difluorophenyl)sulfoxide, lacking the sulfoxide functional group.
Bis(3,5-difluorophenyl)sulfone: The oxidized form, containing a sulfone functional group instead of a sulfoxide.
Bis(4-fluorophenyl)sulfoxide: A similar compound with fluorine atoms in the para position.
Uniqueness: : this compound is unique due to the presence of fluorine atoms in the meta position, which significantly influences its chemical reactivity and stability.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfinyl-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4OS/c13-7-1-8(14)4-11(3-7)18(17)12-5-9(15)2-10(16)6-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZWUMHFBYQZRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)C2=CC(=CC(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B8253252.png)

![(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8253263.png)

![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)


![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)

![(S)-1'-Boc-5-[[(R)-(tert-Butyl)sulfinyl]amino]-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]](/img/structure/B8253336.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)



